6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione

Lipophilicity Drug-likeness Fragment-based drug discovery

6-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione (CAS 1394319-60-8) is a heterocyclic compound belonging to the benzoxazole-2(3H)-thione class, distinguished by a pentafluorosulfanyl (-SF5) substituent at the 6-position of the benzoxazole ring. The -SF5 group is recognized as a 'super trifluoromethyl' bioisostere, conferring enhanced electronegativity (estimated χ = 3.65 vs.

Molecular Formula C7H4F5NOS2
Molecular Weight 277.23
CAS No. 1394319-60-8
Cat. No. B2954520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione
CAS1394319-60-8
Molecular FormulaC7H4F5NOS2
Molecular Weight277.23
Structural Identifiers
SMILESC1=CC2=C(C=C1S(F)(F)(F)(F)F)OC(=S)N2
InChIInChI=1S/C7H4F5NOS2/c8-16(9,10,11,12)4-1-2-5-6(3-4)14-7(15)13-5/h1-3H,(H,13,15)
InChIKeyGSNWPGIYCKNVOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione: A Specialized SF5-Containing Heterocyclic Thione for Medicinal Chemistry and Fragment-Based Screening


6-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione (CAS 1394319-60-8) is a heterocyclic compound belonging to the benzoxazole-2(3H)-thione class, distinguished by a pentafluorosulfanyl (-SF5) substituent at the 6-position of the benzoxazole ring [1]. The -SF5 group is recognized as a 'super trifluoromethyl' bioisostere, conferring enhanced electronegativity (estimated χ = 3.65 vs. 3.36 for CF3), greater lipophilicity, and increased steric bulk relative to the commonly employed -CF3 group [2]. This compound is commercially available as a research chemical with certified purity (≥97% HPLC from Sigma-Aldrich) and a molecular formula of C7H4F5NOS2 (MW 277.23 g/mol) . The thione functionality positions it within the emerging class of heterocyclic thiones that act as reversible covalent warheads for cysteine-targeting applications [3].

Why 6-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione Cannot Be Replaced by Common CF3 or Unsubstituted Benzoxazolethione Analogs


Replacing 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione with a trifluoromethyl analog (e.g., 6-CF3, CAS 149367-81-7) or the unsubstituted parent (CAS 2382-96-9) fundamentally alters key molecular properties critical for fragment-based drug discovery and chemical biology applications. Computed XLogP3 values demonstrate a stepwise increase in lipophilicity from 1.8 (unsubstituted) to 2.6 (6-CF3) to 5.0 (6-SF5) [1]. This 2.4 log unit difference between SF5 and CF3 variants drives substantial divergence in membrane permeability, metabolic stability, and off-target binding profiles [2]. The enhanced electron-withdrawing strength of -SF5 (Hammett σp ≈ 0.68) versus -CF3 (σp ≈ 0.54) alters the reactivity of the thione warhead, impacting cysteine labelling kinetics and target selectivity [3]. Additionally, the larger steric volume of -SF5 (comparable to tert-butyl) compared to -CF3 introduces conformational constraints that cannot be replicated by smaller substituents, making direct interchange chemically invalid for structure-activity relationship (SAR) studies [4].

Quantitative Differentiation Evidence: 6-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione versus Key Analogs


Lipophilicity Increase: 24-Fold Higher Computed logP Versus the 6-Trifluoromethyl Analog

The target compound exhibits a computed XLogP3 of 5.0, representing a 2.4 log unit increase over the 6-trifluoromethyl analog (XLogP3 = 2.6) [1]. This difference corresponds to an approximately 250-fold increase in the octanol/water partition coefficient, substantially altering predicted membrane permeability and distribution profiles. The unsubstituted benzoxazole-2-thione parent has an XLogP3 of 1.8, indicating a greater than 1000-fold lipophilicity shift from the SF5 substitution [2].

Lipophilicity Drug-likeness Fragment-based drug discovery

Electron-Withdrawing Strength: SF5 Exceeds CF3 by Approximately 0.14 Hammett σp Units

The Hammett σp constant for the SF5 group is approximately 0.68, compared to 0.54 for CF3, as established by comparative substituent analysis [1]. This 26% greater electron-withdrawing effect directly influences the electrophilicity of the thione group at the 2-position, altering the rate and equilibrium of covalent bond formation with cysteine residues [2]. In the context of benzoxazole-2-thione covalent warheads, the electron deficiency at the thione carbon is a critical parameter governing warhead reactivity and selectivity [3].

Electronic effects Covalent inhibitor reactivity SAR optimization

Regioisomeric Differentiation: 6-SF5 versus 5-SF5 Substitution Affects Molecular Recognition and Physical Form

The 6-SF5 regioisomer (CAS 1394319-60-8) is commercially supplied as a powder by Sigma-Aldrich (≥97% HPLC purity), whereas the 5-SF5 regioisomer (CAS 1394319-58-4) is typically available from alternative vendors at 95% purity . More critically, the position of the SF5 group on the benzoxazole ring alters the molecular electrostatic potential surface and dipole moment orientation, which are known to influence target recognition in fragment-based screens [1]. While the two regioisomers share identical molecular formula, molecular weight, and computed XLogP3 (both 5.0), the substitution position alters the distance and geometry of the SF5 group relative to the thione warhead, a parameter that can differentiate binding modes to cysteine-containing protein targets [2].

Regioisomer comparison Solid-state properties Fragment screening

Covalent Warhead Potential: Benzoxazole-2-thiones as Reversible Cysteine-Targeting Fragments

Heterocyclic thiones, including the benzoxazole-2-thione scaffold, have been experimentally validated as reversible covalent cysteine warheads through combined QM/MM simulations and biochemical assays against the SARS-CoV-2 main protease (Cys145) [1]. This study confirmed that benzoxazole-, benzothiazole-, and benzimidazole-based thiones form covalent adducts with active-site cysteines, with the molecular recognition step playing a crucial role in overall binding [2]. The SF5-substituted variant is positioned to leverage this established mechanism while offering superior physicochemical properties (see Evidence Items 1 and 2) for optimizing target engagement and selectivity [3].

Covalent inhibitors Cysteine targeting Fragment-based screening

Recommended Application Scenarios for 6-(Pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione Based on Evidence


SF5-Containing Fragment Library Construction for Cysteine-Targeted Covalent Screening

Given the validated covalent cysteine-targeting mechanism of benzoxazole-2-thiones [1] and the significantly enhanced lipophilicity (XLogP3 = 5.0 vs. 2.6 for CF3) [2], this compound is ideally suited as a fragment library member in covalent screening campaigns against targets with hydrophobic active-site cysteine residues. Its SF5 group provides a distinct physicochemical signature that differentiates it from common fluorinated fragments, facilitating hit triage in SPR-based or MS-based covalent fragment screens.

Comparative Physicochemical Probing in Drug Discovery SAR Studies

The compound enables matched-pair analysis with the 6-CF3 analog (ΔXLogP3 = +2.4; ΔHammett σp ≈ +0.14) [3] to deconvolute the contributions of lipophilicity and electronic effects on target binding and pharmacokinetics. This is particularly valuable when developing orally bioavailable covalent inhibitors where the balance between reactivity and membrane permeability is critical.

Immunoproteasome or MIF Tautomerase Inhibitor Lead Optimization

Benzoxazole-2-thiones have been identified as fragment hits for immunoproteasome inhibition [4] and as MIF tautomerase antagonists [5]. The 6-SF5 variant offers the highest lipophilicity and strongest electron withdrawal among commercially available benzoxazolethione fragments, making it a priority compound for SAR expansion aimed at improving target affinity and cellular activity in these therapeutic areas.

Regiochemical Selectivity Studies in Covalent Probe Development

The availability of both 6-SF5 (this compound, ≥97% purity) and 5-SF5 (95% purity) regioisomers enables systematic evaluation of substitution position effects on covalent target engagement, providing a unique opportunity to map the spatial tolerance of cysteine-containing binding sites to the SF5 group without altering the warhead functionality.

Quote Request

Request a Quote for 6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.